5-(4-Fluorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-Fluorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base such as potassium hydroxide.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride.
Schiff Base Formation: The final step involves the condensation of the triazole derivative with 4-propoxybenzaldehyde to form the Schiff base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as nitronium ion (NO2+).
Major Products
Oxidation: Disulfide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, 5-(4-Fluorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol has shown promise as an antimicrobial agent. It has been tested against various bacterial and fungal strains, demonstrating significant inhibitory effects.
Medicine
In medicinal research, this compound is being explored for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further drug development.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its antimicrobial properties make it a potential additive in coatings and preservatives.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with cellular targets such as enzymes and receptors. The triazole ring can bind to metal ions in the active sites of enzymes, inhibiting their function. Additionally, the Schiff base moiety can interact with cellular proteins, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(4-Methylphenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(4-Bromophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
The presence of the fluorine atom in 5-(4-Fluorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its chlorinated, methylated, or brominated analogs. This makes it particularly effective in biological applications where strong and specific interactions are required.
Properties
CAS No. |
573709-26-9 |
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Molecular Formula |
C18H17FN4OS |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-4-[(E)-(4-propoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H17FN4OS/c1-2-11-24-16-9-3-13(4-10-16)12-20-23-17(21-22-18(23)25)14-5-7-15(19)8-6-14/h3-10,12H,2,11H2,1H3,(H,22,25)/b20-12+ |
InChI Key |
OLKVYMIQANLRGH-UDWIEESQSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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